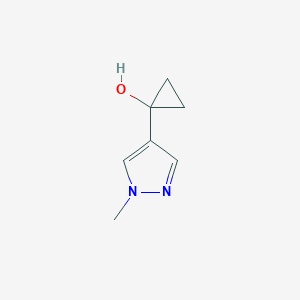
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans” is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the search results.Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans involves the condensation of a pyridine-3-carboxaldehyde with a chiral amine, followed by a series of reactions to form the desired product.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "N,N-dimethylpropane-1,3-diamine", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of pyridine-3-carboxaldehyde with N,N-dimethylpropane-1,3-diamine in methanol to form the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the corresponding amine intermediate.", "Step 3: Protection of the amine intermediate with acetic anhydride and sodium acetate in ethyl acetate to form the corresponding N-acetyl amine intermediate.", "Step 4: Deprotection of the N-acetyl amine intermediate with hydrochloric acid in methanol to form the corresponding amine intermediate.", "Step 5: Cyclization of the amine intermediate with ethyl acetate and sodium hydroxide to form the corresponding pyrrolidine intermediate.", "Step 6: Oxidation of the pyrrolidine intermediate with sodium periodate in water to form the corresponding pyrrolidinone intermediate.", "Step 7: Protection of the pyrrolidinone intermediate with acetic anhydride and sodium acetate in ethyl acetate to form the corresponding N-acetyl pyrrolidinone intermediate.", "Step 8: Deprotection of the N-acetyl pyrrolidinone intermediate with hydrochloric acid in methanol to form the desired product, rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans." ] } | |
CAS-Nummer |
1807940-73-3 |
Produktname |
rac-(2R,3R)-N,1-dimethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide, trans |
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



